Product packaging for Niobium phosphide(Cat. No.:CAS No. 12034-66-1)

Niobium phosphide

Cat. No.: B078461
CAS No.: 12034-66-1
M. Wt: 123.8801 g/mol
InChI Key: OATFOCVSPXTLNR-UHFFFAOYSA-N
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Description

Niobium phosphide (NbP) is an advanced inorganic compound of significant interest in materials science and solid-state chemistry research, primarily valued for its exceptional electrical and catalytic properties. This intermetallic compound exhibits characteristics of a transition metal phosphide, including high melting point, thermal stability, and notable corrosion resistance. A key area of investigation involves NbP's role in the burgeoning field of topological semimetals, where its unique electronic band structure facilitates the study of exotic quantum phenomena and ultra-high electron mobility. Researchers utilize NbP nanoparticles and thin films as highly efficient, non-precious metal catalysts for critical reactions such as the hydrogen evolution reaction (HER) in electrochemical water splitting, demonstrating low overpotentials and robust stability. Furthermore, its semimetallic nature and low carrier density make it a promising candidate for next-generation electronic devices, thermoelectric energy conversion systems, and spintronic applications. Available as a high-purity powder or as a target for thin-film deposition, this material is provided strictly For Research Use Only, supporting innovation in fundamental physics, renewable energy technologies, and the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NbP B078461 Niobium phosphide CAS No. 12034-66-1

Properties

IUPAC Name

phosphanylidyneniobium
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InChI

InChI=1S/Nb.P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OATFOCVSPXTLNR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

P#[Nb]
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NbP
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.88013 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gray odorless powder; [Alfa Aesar MSDS]
Record name Niobium phosphide
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CAS No.

12034-66-1
Record name Niobium phosphide (NbP)
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Record name Niobium phosphide (NbP)
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Record name Niobium phosphide (NbP)
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Synthesis Methodologies and Growth Techniques for Niobium Phosphide

Solid-State Reaction Approaches

Solid-state reaction methods are fundamental for producing polycrystalline and single-crystal Niobium Phosphide (B1233454). These techniques typically involve the direct reaction of elemental precursors at elevated temperatures and pressures.

High-Temperature Synthesis Protocols

High-temperature synthesis is a primary route for obtaining Niobium Phosphide. A common method involves the direct sintering of powdered niobium and phosphorus. arxiv.org In this process, the elemental powders are mixed and heated in a controlled environment, leading to the formation of NbP. arxiv.org

Another established protocol involves the reaction of niobium pentoxide (Nb₂O₅) with ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄). americanelements.com This mixture is subjected to calcination at temperatures ranging from 800°C to 1200°C. americanelements.com The specific crystalline phase of the resulting niobium phosphate compound can be controlled by the temperature; for instance, treatment at 1000°C yields α-NbOPO₄, while 1200°C produces β-NbOPO₄. americanelements.com

For the synthesis of specific stoichiometries like Nb₂P₅, high-pressure techniques are employed. This involves reacting elemental niobium and phosphorus at pressures between 3 and 5 GPa and a temperature of 1273 K in a cubic-anvil-type apparatus. arxiv.orgneyco.fr The mixture is held at these conditions for several hours before being slowly cooled and quenched. arxiv.org Such high-pressure conditions are necessary because some this compound phases, like Nb₂P₅, are only stable at high pressures and will decompose into other phosphides and elemental phosphorus under ambient pressure at elevated temperatures. arxiv.org

ParameterValueReference
Starting MaterialsElemental Niobium and Phosphorus arxiv.orgneyco.fr
Pressure3-5 GPa arxiv.orgneyco.fr
Temperature1273 K arxiv.orgneyco.fr
Holding Time3 hours arxiv.org
Resulting CompoundNb₂P₅ arxiv.orgneyco.fr

Stoichiometric Control and Phosphorus Volatility Mitigation Strategies

A significant challenge in the synthesis of this compound is controlling the stoichiometry due to the high volatility of phosphorus at elevated temperatures. To counteract this, syntheses are often carried out in sealed, evacuated quartz ampoules or under high-pressure conditions. arxiv.org The use of a high-pressure environment, such as a cubic-anvil apparatus, effectively suppresses the volatilization of phosphorus, allowing for the formation of phosphorus-rich phases like NbP₂ and Nb₂P₅. arxiv.orgneyco.fr

In methods like chemical vapor transport (CVT), the stoichiometry of the resulting crystals can be sensitive to the synthesis conditions, sometimes leading to non-stoichiometric compositions such as NbP₀.₉₅. americanelements.com Precise control over the temperature gradient and the amount of transport agent is crucial for achieving the desired stoichiometry in CVT growth.

Post-Synthesis Annealing for Crystallinity Enhancement

Post-synthesis annealing is a critical step for improving the crystallinity and homogeneity of this compound. Annealing the material after the initial synthesis can help to reduce defects and relieve strain in the crystal lattice. For instance, calcination at temperatures up to 550°C has been shown to enhance the crystallinity of niobium phosphates. americanelements.com

In the context of thin films, post-growth annealing under a phosphorus atmosphere is particularly important. americanelements.com This process helps to ensure a homogeneous phosphorus termination on the surface of the film, which is vital for preserving its surface conductivity and topological properties. americanelements.com

Thin Film Deposition Techniques

The fabrication of high-quality this compound thin films is essential for its potential applications in nanoelectronics. Techniques like sputtering and molecular beam epitaxy are employed to grow thin films with controlled thickness and crystallographic orientation.

Sputtering Fabrication Parameters and Optimization

Sputtering is a versatile physical vapor deposition (PVD) technique used to deposit NbP thin films. This process involves bombarding a this compound or elemental niobium target with energetic ions in a vacuum chamber. americanelements.comnanografi.com The sputtered atoms then deposit onto a substrate to form a thin film. Both DC and RF magnetron sputtering can be utilized. mdpi.comresearchgate.net

The properties of the deposited films are highly dependent on various parameters that can be optimized. The substrate temperature during deposition is a key factor; for example, non-crystalline or amorphous NbP films have been deposited at a temperature of 400°C. nanografi.comcern.ch The sputtering power and chamber pressure also play a crucial role. For DC magnetron sputtering of niobium, a power of 500 W and an Argon pressure of around 4.5 mTorr have been used to obtain low-stress films. mdpi.com The deposition angle of the sputtered atoms can also influence the film's morphology, density, and electrical properties. researchgate.net While specific parameters can vary depending on the exact sputtering system and desired film characteristics, the goal is often to achieve a balance that yields films with high purity, good adhesion, and the desired electrical properties. mdpi.com

Molecular Beam Epitaxy (MBE) for Controlled Film Growth

Molecular Beam Epitaxy (MBE) offers precise control over the growth of single-crystal thin films at the atomic level. For this compound, MBE has been successfully used to grow epitaxial thin films on substrates such as MgO (100). americanelements.com To reduce the lattice mismatch between the NbP film and the MgO substrate, a thin buffer layer of niobium, typically 3–5 nm thick, is often deposited first. americanelements.com

The growth is typically carried out at a substrate temperature between 300°C and 400°C. americanelements.com A critical aspect of MBE growth of NbP is maintaining a phosphorus-rich environment to ensure the correct stoichiometry. This is achieved by providing a high phosphorus flux, with a P₂/P₄ ratio greater than 100 and a Nb:P flux ratio of approximately 1:20. americanelements.com This level of control allows for the growth of high-quality, tensile-strained tetragonal NbP films with specific lattice parameters (a = 0.3334 nm, c = 1.1378 nm). americanelements.com

ParameterValue/DescriptionReference
SubstrateMgO (100) americanelements.com
Buffer Layer3–5 nm Niobium americanelements.com
Growth Temperature300–400°C americanelements.com
Nb:P Flux Ratio1:20 americanelements.com
Film Thickness Range9–70 nm americanelements.com
Resulting Film StructureTensile-strained tetragonal lattice americanelements.com

Chemical Vapor Deposition (CVD) for this compound Thin Films

Chemical Vapor Deposition (CVD) stands as a significant technique for producing this compound thin films. Specifically, Atmospheric Pressure Chemical Vapour Deposition (APCVD) has been successfully employed. ucl.ac.uk This method involves the reaction of a niobium precursor, such as Niobium(V) chloride (NbCl₅), with a phosphorus source like cyclohexylphosphine (B1595701) (CyhexPH₂) at elevated temperatures. ucl.ac.uk

The deposition temperature is a critical parameter that dictates the crystallinity and stoichiometry of the resulting films. Research shows that at temperatures between 500°C and 600°C, crystalline films of β-NbP are formed. ucl.ac.uk Conversely, lowering the substrate temperature to a range of 400°C to 450°C results in the formation of amorphous films with a stoichiometry of approximately NbP. ucl.ac.uk

Films produced via APCVD exhibit notable properties. They are generally adherent, conductive, and chemically resistant. ucl.ac.uk For instance, films deposited above 500°C are hard, resisting abrasion by steel, and can withstand immersion in various solvents and even concentrated nitric acid. ucl.ac.uk The electrical properties are also significant, with room temperature resistivities in the order of 5000–6000 μΩcm⁻¹ being reported for films grown at 500°C and 550°C. ucl.ac.uk

Table 1: APCVD Synthesis Parameters and Film Properties for this compound

Deposition Temp. (°C) Precursors Resulting Phase Composition (approx.) Film Thickness (nm) Key Properties
600 NbCl₅, CyhexPH₂ Crystalline (β-NbP) NbP₁.₃ Not specified Silver, reflective, hard, chemically resistant
550 NbCl₅, CyhexPH₂ Crystalline (β-NbP) NbP₁.₁ 160 - 200 Silver, mirror-like, conductive (5000–6000 μΩcm⁻¹)
500 NbCl₅, CyhexPH₂ X-ray Amorphous NbP₁.₃ 50 - 80 Silver, mirror-like, conductive (approx. 6000 μΩcm⁻¹)

Solution-Based and Soft Chemistry Methods

Solution-based approaches, particularly sol-gel synthesis, offer versatile routes to producing niobium-based materials with controlled porosity and structure.

Sol-Gel Synthesis for Hierarchically Porous Structures

A notable application of sol-gel chemistry is the synthesis of hierarchically porous niobium phosphate monoliths. researchgate.netrsc.orgrsc.org This method, accompanied by phase separation, can produce materials with a co-continuous macroporous structure and a high specific surface area. researchgate.netrsc.org In a typical process, phase separation inducers such as Poly(acrylamide) and Poly(ethylene glycol) are dissolved in the precursor solution to create the interconnected macropores and gel skeletons during gelation. researchgate.netrsc.orgrsc.org

After calcination at 600°C, the resulting niobium phosphate monolith is amorphous and possesses a high surface area, measured at approximately 140 m²g⁻¹. researchgate.netrsc.orgrsc.org This amorphous structure is retained up to this temperature, with transformation to the crystalline α-NbOPO₄ phase occurring at a much higher temperature of 1000°C. researchgate.netrsc.org The sol-gel process is advantageous for creating these porous architectures, which are difficult to achieve through conventional methods. rsc.org

Precursor Design and Chelating Agent Utilization in Sol-Gel Processes

The success of the sol-gel synthesis hinges on careful precursor design and the use of stabilizing agents. rsc.org In the synthesis of porous niobium phosphate, the niobium precursor is prepared by digesting ammonium niobate(V) oxalate (B1200264) in an aqueous solution of hydrogen peroxide. researchgate.netrsc.orgrsc.org

A crucial step in this process is the use of a chelating agent, such as citric acid. researchgate.netrsc.orgrsc.org Citric acid is added to the niobium precursor solution to form a niobium-citric acid complex. This chelation prevents the premature precipitation of niobium hydroxide, ensuring a homogeneous solution that is essential for the subsequent sol-gel transition. rsc.org Concentrated phosphoric acid is typically used as the phosphate source in this aqueous synthesis route. rsc.org

Fabrication of Non-Crystalline and Disordered this compound Films

Recent research has focused on the fabrication of non-crystalline, or amorphous, this compound films, which exhibit unique and highly desirable electronic properties for next-generation nanoelectronics. sci.newsyoutube.com These films can be deposited at temperatures low enough (e.g., 400°C) to be compatible with existing silicon computer chip fabrication processes. sci.news

The structure of these high-performance films is not perfectly crystalline. Instead, they are described as having local nanocrystalline, short-range order within a larger amorphous matrix. baldengineering.com This disordered structure is advantageous as it simplifies the manufacturing process, removing the need for the high temperatures and precise conditions required to grow perfect single-crystal films. sci.newsyoutube.com In films thinner than 5 nanometers, the room-temperature resistivity of NbP is significantly lower than that of copper at similar thicknesses. baldengineering.com

Table 2: Properties of Non-Crystalline this compound Films

Property Description Significance
Structure Amorphous matrix with local nanocrystalline, short-range order. baldengineering.com Simplifies manufacturing; does not require high-temperature single-crystal growth. sci.news
Deposition Temp. Can be deposited at 400°C. sci.news Compatible with existing semiconductor fabrication processes. sci.news
Conductivity Resistivity decreases as film thickness decreases. baldengineering.com Outperforms conventional metals like copper at nanoscale thicknesses (<10 nm). baldengineering.com

| Resistivity | ~34 μΩcm for a 1.5 nm thick film at room temperature. baldengineering.com | Up to six times lower than bulk NbP films and lower than conventional metals at this scale. baldengineering.com |

Advanced Structural Characterization of Niobium Phosphide

Crystallographic Systematics and Lattice Parameters

The fundamental framework of niobium phosphide's properties lies in its distinct crystal structure. Detailed crystallographic studies have been instrumental in defining the spatial arrangement of its constituent atoms.

Tetragonal Crystal Structure (I41md Space Group)

Niobium phosphide (B1233454) crystallizes in a tetragonal system, which is characterized by a unit cell with two equal-length axes (a and b) and a third axis (c) of a different length, with all three axes being mutually perpendicular. wikipedia.orgacs.org Specifically, it belongs to the non-centrosymmetric space group I41md (No. 109). acs.orgacs.org This space group dictates the symmetry operations that can be applied to the crystal lattice, which in turn govern many of its physical properties. The structure is built up from sheets of niobium and phosphorus atoms arranged in the ab plane, which are then stacked along the c-axis. acs.orgacs.org

Lattice Parameters of this compound
Parameter Value
Crystal SystemTetragonal
Space GroupI41md
a3.3324(2) Å
c11.3705(7) Å
Z (Formula units per unit cell)4

Data obtained from single-crystal X-ray diffraction studies. acs.orgnih.gov

Niobium and Phosphorus Coordination Environments

Within the tetragonal lattice, both niobium and phosphorus atoms exhibit a specific coordination. Each niobium atom is bonded to six phosphorus atoms, and conversely, each phosphorus atom is bonded to six niobium atoms, forming trigonal prismatic coordination environments. acs.orgacs.orgnih.gov This results in a network of slightly distorted NbP6 and PNb6 trigonal prisms. acs.orgacs.org The Nb-P bond distances are not all equal; there are two shorter bonds and four longer bonds, a consequence of the slight distortion in the trigonal prisms. acs.orgacs.orgnih.gov Specifically, single-crystal X-ray analysis has determined two Nb-P bond distances of 2.5294(7) Å and four of 2.5368(4) Å. acs.org

Spectroscopic Probes for Structural Elucidation

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of materials. wikipedia.org For this compound, both powder and single-crystal XRD studies have been crucial in confirming its tetragonal structure and space group. acs.orgacs.org Rietveld refinement is a powerful analytical method applied to XRD data. It involves fitting a calculated diffraction pattern, based on a theoretical structural model, to the experimental data. wikipedia.org This process allows for the precise determination of lattice parameters, atomic positions, and other structural details. wikipedia.orgjim.org.cn A full matrix least-squares refinement of single-crystal XRD data for NbP yielded excellent agreement between the observed and calculated diffraction patterns, confirming the accuracy of the structural model. acs.orgnih.gov

Key Crystallographic Data from Rietveld Refinement
Parameter Value
R(F)0.017
Rw(F2)0.046

These values, known as R-factors, indicate the goodness of fit between the experimental data and the refined structural model, with lower values signifying a better fit. acs.orgnih.gov

Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Band Mapping

Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique used to directly visualize the electronic band structure of a material. mdpi.comnih.gov In the case of this compound, ARPES has been instrumental in confirming its semimetallic nature and mapping the unique band crossings that give rise to its topological properties. The technique involves illuminating the sample with high-energy photons, which causes electrons to be ejected. By measuring the kinetic energy and emission angle of these photoelectrons, one can reconstruct the energy and momentum of the electrons within the solid, effectively mapping out the electronic bands. mdpi.comnih.gov For NbP, ARPES studies have revealed the presence of surface states with topological protection, which are a direct consequence of its specific crystal and electronic structure.

Raman Spectroscopy for Vibrational and Bond Structure Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a material, which are intrinsically linked to its crystal structure and chemical bonding. In crystals, these vibrations manifest as quantized modes known as phonons. The Raman bands observed in the low-frequency region of a spectrum are attributed to external lattice vibrational modes. These low-energy phonons are particularly sensitive to the crystal structure, molecular interactions within the crystal, and the orientation of the crystal with respect to the incident laser's polarization.

For this compound (NbP), which crystallizes in a tetragonal system, Raman spectroscopy can provide a detailed fingerprint of its structural integrity. The technique can distinguish between different polymorphic forms and identify structural changes resulting from defects, strain, or temperature variations.

Raman Spectroscopy Application Significance for this compound Relevant Wavenumber Regions (Illustrative from Niobium Oxides)
Phonon Mode AnalysisProbes the vibrational states of the NbP crystal lattice, providing a structural fingerprint.Low-energy phonons are highly sensitive to crystal structure.
Bond StructureReveals information about the strength and nature of Niobium-Phosphorus bonds.Shifts in Raman bands indicate changes in bond order and length.
Defect and Strain DetectionSensitive to lattice distortions, impurities, and strain, which alter vibrational modes.Distortions in NbO₆ octahedra cause significant shifts in Raman frequencies.

Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) for Compositional Analysis

Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are indispensable tools for the compositional analysis of materials like this compound.

Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis of a sample. It operates by detecting the characteristic X-rays emitted from a material when bombarded by a focused electron beam. Each element possesses a unique atomic structure and therefore emits X-rays at a unique set of energies. For this compound, EDS is routinely used to confirm the presence of niobium and phosphorus and to quantify their atomic ratio, ensuring the correct stoichiometry of the synthesized compound. The technique can produce elemental maps, showing the spatial distribution of Nb and P across a sample's surface.

X-ray Photoelectron Spectroscopy (XPS) provides more detailed information, revealing not only the elemental composition but also the chemical states, oxidation states, and electronic states of the elements within the top few nanometers of the material's surface. The technique involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For NbP, XPS analysis would focus on the core level spectra of Niobium (Nb 3d) and Phosphorus (P 2p).

Nb 3d Spectrum: The binding energy of the Nb 3d doublet (3d₅/₂ and 3d₃/₂) is sensitive to the oxidation state of niobium. Studies on niobium oxides, for example, show that insulating Nb⁵⁺ states can be clearly distinguished from other oxidation states. The presence of valence band electrons near the Fermi level can also give rise to satellite peaks, providing further insight into the electronic structure.

P 2p Spectrum: The P 2p spectrum helps identify the chemical

Theoretical and Computational Investigations of Niobium Phosphide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of materials, and NbP is no exception. DFT calculations provide a theoretical framework to understand the arrangement of electrons in the material, which in turn governs its physical and chemical properties. In DFT, the ground-state energy of a many-electron system is determined by its electron density, simplifying the complex many-body problem. Various approximations to the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), are commonly used in these calculations.

Band structure calculations reveal the allowed energy levels for electrons as a function of their momentum within the crystal lattice. For NbP, these calculations have been crucial in identifying it as a semimetal, characterized by a small overlap between the valence and conduction bands. This results in a low density of states at the Fermi level.

The Fermi surface, which represents the boundary between occupied and unoccupied electron states at absolute zero temperature, has a complex and anisotropic topology in NbP. polimi.it This anisotropy is a key factor influencing its transport properties. polimi.it The Fermi surface of NbP consists of both electron and hole pockets, a characteristic feature of semimetals. iastate.edu The intricate shape of the Fermi surface has been studied through techniques like de Haas-van Alphen (dHvA) oscillations, and the results show good agreement with DFT predictions. iastate.edu The significant mean free path of electrons in NbP, reaching several microns, allows for the fabrication and study of microstructured devices to probe these anisotropic effects. polimi.it

Table 1: Summary of Key Features from Band Structure Calculations of Niobium Phosphide (B1233454)

PropertyDescriptionSignificance
Material Classification SemimetalLow density of states at the Fermi level, leading to unique transport properties.
Band Overlap Small overlap between valence and conduction bandsConfirms the semimetallic nature of NbP.
Fermi Surface Anisotropic with electron and hole pocketsInfluences the directional dependence of electrical conductivity.
Electron Mean Free Path Several micronsEnables the study of quantum transport phenomena in micro-fabricated devices.

One of the most significant theoretical predictions for NbP, later confirmed by experimental observations, is the existence of Weyl semimetal states. arxiv.orgaps.orgarxiv.org Weyl semimetals are a topological phase of matter characterized by the presence of Weyl nodes in their bulk electronic band structure. arxiv.org These nodes are points where non-degenerate bands cross and act as sources or sinks of Berry curvature.

DFT calculations were instrumental in predicting the existence and location of these Weyl nodes in the momentum space of NbP. aps.org A key consequence of the bulk Weyl nodes is the emergence of unique surface states known as Fermi arcs. arxiv.orgarxiv.orgaps.org These are open segments of a Fermi surface that connect the projections of bulk Weyl nodes of opposite chirality on the surface Brillouin zone. nthu.edu.tw The existence of these Fermi arcs is a hallmark of a Weyl semimetal and has been experimentally observed in NbP using techniques like angle-resolved photoemission spectroscopy (ARPES). arxiv.org The agreement between the theoretically predicted and experimentally observed Fermi arcs provides strong evidence for the non-trivial topological nature of NbP. arxiv.orgnthu.edu.tw

DFT calculations are also employed to study the formation and energetics of point defects, such as vacancies and interstitials, in the crystal lattice of niobium phosphide. Understanding defect chemistry is crucial as defects can significantly influence the electronic and transport properties of a material.

The formation energy of a defect is a key parameter that determines its concentration at a given temperature. It is calculated as the difference in the total energy of a supercell containing the defect and the total energy of a perfect supercell, taking into account the chemical potentials of the constituent elements. These calculations can predict which types of defects are most likely to form under different synthesis conditions. For instance, the formation energy of a niobium vacancy would differ from that of a phosphorus vacancy, and their relative abundance can be controlled by tuning the chemical potentials of niobium and phosphorus during crystal growth.

The electronic structure at the interface between this compound and other materials is of great interest for potential applications in electronic and catalytic devices. DFT can be used to model these interfaces and predict how the electronic properties are modified. For example, when NbP is in contact with a metal, charge transfer can occur across the interface, leading to the formation of an interfacial dipole and a shift in the Fermi level. researchgate.net

These calculations can provide insights into the band alignment at the interface, which is crucial for determining the performance of a heterojunction device. The chemical bonding and hybridization of orbitals at the interface can also be analyzed, revealing the nature of the interaction between NbP and the adjacent material.

Tight-Binding Models and Extended Hückel Calculations

While DFT provides a highly accurate description of the electronic structure, it can be computationally expensive, especially for large systems. Tight-binding models offer a more computationally efficient alternative. In the tight-binding approach, the electronic wavefunctions are constructed from a linear combination of atomic-like orbitals. The parameters of the model, known as hopping integrals, describe the interaction between electrons on neighboring atoms.

The Extended Hückel Theory (EHT) is a semi-empirical tight-binding method that has been used to study the electronic structure of various materials. arxiv.org EHT can provide a qualitative understanding of the bonding and band structure. aps.org While less accurate than DFT, these methods can be valuable for exploring trends across different materials or for studying large supercells that are computationally prohibitive for DFT. arxiv.org

Ab Initio Simulations of Reaction Mechanisms (e.g., Electrocatalysis)

Ab initio simulations, particularly those based on DFT, are increasingly being used to investigate the reaction mechanisms of catalytic processes at the atomic level. While direct studies on the electrocatalytic properties of this compound are emerging, insights can be gained from studies on related transition metal phosphides. These simulations can be used to model the adsorption of reactants onto the catalyst surface, identify the active sites, and calculate the energy barriers for different reaction pathways.

For example, in the context of the hydrogen evolution reaction (HER), DFT calculations can be used to determine the Gibbs free energy of hydrogen adsorption on the NbP surface. An ideal HER catalyst should have a Gibbs free energy of hydrogen adsorption close to zero. By calculating this value for different surface terminations and active sites on NbP, theoretical predictions can be made about its potential as an electrocatalyst. These simulations can also shed light on the role of dopants or defects in enhancing the catalytic activity. researchgate.net

Research Applications and Emerging Paradigms of Niobium Phosphide

Nanoelectronics and Advanced Interconnects

The continuous miniaturization of electronic components has created a demand for novel materials that can overcome the limitations of traditional conductors like copper at the nanoscale. stanford.edubioengineer.orgazonano.com Niobium phosphide (B1233454) has emerged as a promising candidate to address these challenges, particularly in the realm of advanced interconnects for high-performance computing. stanford.edubioengineer.orgazonano.com

Ultrathin Conductors for High-Density Integrated Circuits

Recent research has demonstrated that non-crystalline films of niobium phosphide with a thickness of less than 5 nanometers exhibit lower electrical resistivity than copper at similar dimensions, even at room temperature. stanford.edubioengineer.orgresearchgate.net This superior performance at the nanoscale makes NbP a strong candidate for ultrathin conductors in high-density integrated circuits, enabling the development of smaller and more powerful electronic devices. stanford.edubioengineer.org A significant advantage of this compound is that these high-performance films can be deposited at temperatures around 400°C, which is compatible with modern semiconductor manufacturing processes. passive-components.eu

Comparative Conductivity of this compound and Copper at the Nanoscale

Feature This compound (NbP) Copper (Cu)
Conductivity Trend with Decreasing Thickness Increases Decreases
Superior Performance Threshold < 5 nanometers > 50 nanometers
Underlying Mechanism Topological semimetal with highly conductive surface states Bulk conduction limited by surface scattering at nanoscale
Fabrication Temperature ~400°C (compatible with chip manufacturing) Established manufacturing processes

Applications in Neuromorphic and Spintronic Devices

The development of ultrathin conductors with low electrical resistivity is crucial for enabling dense logic and memory operations in advanced computing architectures like neuromorphic and spintronic devices. nih.gov The reduced resistance of this compound interconnects leads to lower voltage drops and signal delays, which in turn helps to minimize power dissipation at the system level. nih.gov This enhanced efficiency is a key requirement for the development of brain-inspired computing systems and next-generation spin-based electronics, where power consumption and signal integrity are critical parameters. nih.gov

Quantum Computing Architectures (e.g., Qubit Readout)

The unique quantum properties of this compound, stemming from its status as a topological material, suggest its potential utility in the construction of quantum computing architectures. modernsciences.org Topological materials are known to host exotic electronic states that are robust against local disturbances, a property that is highly desirable for building fault-tolerant quantum computers. modernsciences.org The topologically protected surface states observed in this compound could, in principle, be harnessed for the development of more stable and coherent quantum bits (qubits). modernsciences.org

While research on niobium-based materials for superconducting qubits is ongoing, the specific application of this compound in qubit readout mechanisms is an area of emerging interest. osti.govarxiv.organl.govstanford.edunqisrc.org The high conductivity and unique electronic structure of NbP could potentially be leveraged to create more efficient and sensitive readout circuits, which are essential for accurately measuring the state of a qubit. The inherent quantum phenomena in topological semimetals like NbP open up new avenues for exploring novel qubit designs and readout schemes in the pursuit of scalable quantum computation. modernsciences.org

Low-Power Electronic Design

A significant bottleneck in modern electronics is the energy lost as heat in the metallic wires that connect different components on a chip. stanford.edubioengineer.orgazonano.com By offering a material with lower resistance at the nanoscale, this compound presents a direct pathway to more energy-efficient electronic designs. stanford.edubioengineer.orgpassive-components.eu The ability to send signals through ultrathin wires with greater efficiency could lead to substantial energy savings, particularly in large-scale applications such as data centers, which consume vast amounts of electricity. stanford.edubioengineer.org The development of reliable and scalable manufacturing processes for this compound interconnects is a critical step toward realizing these gains in energy efficiency and advancing the field of low-power electronics. bioengineer.orgpassive-components.eu

Catalysis and Electrocatalysis

Transition metal phosphides have emerged as a promising class of low-cost and efficient catalysts for various chemical reactions, including those central to renewable energy technologies. researchgate.netsci-hub.box The unique electronic structure of these materials, arising from the interaction between the metal and phosphorus atoms, can lead to enhanced catalytic activity. researchgate.net

Hydrogen Evolution Reaction (HER) Electrocatalysts

The electrochemical splitting of water to produce hydrogen gas is a key technology for a sustainable energy future. This process relies on efficient electrocatalysts to facilitate the hydrogen evolution reaction (HER) at the cathode. While platinum-based materials are the most effective catalysts for HER, their high cost and scarcity limit their widespread use. researchgate.net Consequently, there is a significant research effort to develop high-performance, earth-abundant alternatives. researchgate.net

Transition metal phosphides have been identified as promising candidates for HER electrocatalysis. sci-hub.boxmdpi.com Recent studies have explored the catalytic properties of niobium-containing phosphides. For instance, a bimetallic, bi-phase nickel-niobium phosphide (Ni₁₂P₅-Ni₄Nb₅P₄) nanocrystal catalyst grown on a carbon cloth support has demonstrated excellent performance for the HER. nih.gov This composite material exhibits low overpotentials required to drive the reaction at high current densities, outperforming the industry-standard Pt/C catalyst in the high-current-density region. nih.gov The enhanced activity is attributed to the rich heterointerfaces and phase edges in the nanocrystal structure, with theoretical calculations suggesting that the nickel atoms at these interfaces are the primary active sites. nih.gov

Furthermore, doping other transition metal phosphides, such as cobalt phosphide (CoP), with niobium has been shown to enhance their catalytic activity for both the HER and the oxygen evolution reaction (OER). researchgate.net Density functional theory calculations indicate that the niobium atoms optimize the binding of hydrogen to the catalyst surface, thereby accelerating the reaction kinetics. researchgate.net

Performance of a Nickel-Niobium Phosphide Electrocatalyst for the Hydrogen Evolution Reaction (HER)

Catalyst Current Density (mA cm⁻²) Overpotential (mV)
Ni₁₂P₅-Ni₄Nb₅P₄/PCC 10 81
500 287

Data sourced from a study on a bi-phase nickel-niobium phosphide catalyst on a plasma-treated carbon cloth (PCC) support. nih.gov

Biomass Conversion and Organic Reactions (e.g., Fructose Dehydration)

This compound (NbP) and related niobium-based materials have demonstrated significant potential as catalysts in the conversion of biomass into valuable chemicals. A key area of research is the dehydration of fructose to produce 5-hydroxymethylfurfural (HMF), an important platform chemical. nih.gov The catalytic activity of these materials is closely linked to their surface acidity, specifically the presence and ratio of Brønsted and Lewis acid sites. researchgate.netproquest.com

In the conversion of inulin, a polyfructan, surfaces rich in Brønsted acid sites are advantageous, with NbOPO₄ showing high activity for hydrolysis to form glucose and fructose. researchgate.netproquest.comunimi.it Research on physical mixtures of niobium oxide (Nb₂O₅·nH₂O) and niobium oxophosphate has revealed that the acid and catalytic properties are dominated by the enrichment of phosphate (B84403) groups. researchgate.netproquest.com

The table below summarizes the effect of different niobium-based catalysts on fructose dehydration, highlighting the conversion rates and selectivity towards HMF.

Surface Acidity and Active Site Characterization in Catalysis

The catalytic performance of this compound and related niobium compounds is intrinsically linked to the nature and distribution of acid sites on their surface. researchgate.netresearchgate.net Both Lewis acid sites (LAS) and Brønsted acid sites (BAS) are present on the surface of these materials, and their ratio and strength can be tailored to specific catalytic applications. researchgate.netproquest.commdpi.com

Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) with pyridine adsorption/desorption are employed to identify and quantify LAS and BAS under both dry and wet conditions. researchgate.netproquest.comunimi.it Studies have shown that for niobium oxophosphate, the surface possesses water-tolerant LAS and BAS. shokubai.org The presence of phosphate groups tends to decrease Lewis acidity while influencing the total acidity. proquest.comunimi.it Specifically, intrinsic and effective Brønsted acidity has been observed to increase with higher surface phosphorus concentration. mdpi.com

In the context of biomass conversion, the interplay between LAS and BAS is critical. For instance, in glucose dehydration to HMF, a synergistic effect between protonated phosphate groups (BAS) and nearby metal Lewis acid sites is proposed to enable highly selective conversion. mdpi.com The ability of niobium-based catalysts to maintain their acidity in aqueous environments makes them particularly suitable for processing carbohydrate biomass. proquest.comresearchgate.net The formation of NbO₄-H₂O adducts allows for the preservation of Lewis acidity even in the presence of water. proquest.comresearchgate.net

The table below details the surface acidity characteristics of various niobium-based catalysts.

Energy Storage Systems

This compound and other niobium-based compounds are emerging as promising materials for advanced energy storage applications, particularly in the realm of lithium-ion batteries. niobium.techyoutube.com Their unique crystal structures and electronic properties offer potential solutions to challenges such as charging speed, energy density, and long-term stability. niobium.tech

Electrode Materials in Battery Technologies (e.g., Lithium-ion Flux)

Niobium-based oxides are being investigated as high-performance anode materials for lithium-ion batteries. researchgate.net Materials with crystallographic shear structures show significant potential for high-rate energy storage. researchgate.net For example, niobium tungsten oxides are a promising class of high-rate Li-ion anode materials. researchgate.net

The introduction of niobium into electrode materials can enhance their electrochemical performance. cip.com.cn As a doping material in cathodes, niobium can increase electronic conductivity, improve stability, and expand the channels for lithium-ion insertion and extraction. cip.com.cn In anodes, niobium oxides and niobium-based composite oxides have demonstrated excellent electrochemical performance. cip.com.cn For instance, a niobium titanium oxide (NTO) structure has a theoretical volume capacity three times that of the more common lithium titanium oxide (LTO) anode. sae.org

Research has shown that certain niobium phosphate bronzoids, such as Li₂Nb₄P₂O₁₆ and Na₂Nb₄P₂O₁₆, can function as negative electrodes in lithium batteries, exhibiting significant discharge capacities. researchgate.net The ability of niobium to exist in multiple oxidation states is a key factor in its effectiveness in battery applications, as it facilitates the storage and release of lithium ions. mmta.co.uk

The following table presents data on the electrochemical performance of selected niobium-based electrode materials.

Photonic and Optical Applications (e.g., Raman Gain Media)

This compound and related niobium-containing glasses are being explored for their potential in photonic and optical applications, particularly as Raman gain media for optical amplifiers. optica.orgaip.org These materials exhibit enhanced Raman gain coefficients and broader spectral bandwidths compared to conventional silica-based fibers, which could help meet the growing demands of telecommunications. optica.orgaip.org

The investigation of sodium-niobium-phosphate glasses has revealed that the presence of NbO₆ octahedra and Nb-O-P-Nb-O mixed chains contributes to their favorable optical properties. aip.orgresearchgate.net Research has demonstrated a significant enhancement in the Raman gain coefficient, up to approximately 24 times that of fused silica. aip.orgresearchgate.net This enhancement is attributed to the higher polarizability of Nb-O bonds compared to Si-O bonds. aip.org

Systematic studies on sodium phosphate glasses with increasing concentrations of niobium oxide have shown that both the Raman gain and the bandwidth increase with higher niobium content. aip.org At high molar content of niobium oxide, a peak Raman gain about 17 times higher than that of silica glass has been observed. aip.org These findings suggest that niobium-phosphate glasses are promising candidates for the development of next-generation Raman amplifiers, potentially in an integrated optics format. aip.org

The table below summarizes the Raman gain properties of niobium-phosphate glasses compared to fused silica.

Future Directions and Unexplored Avenues in Niobium Phosphide Research

Exploration of Other Topological Semimetals

The promising results from niobium phosphide (B1233454) have spurred research into a broader class of topological semimetals. stanford.edu Niobium phosphide is considered a foundational material that paves the way for the exploration of other, potentially superior, conductors. stanford.eduazonano.com Researchers are actively investigating similar materials to see if they can enhance or surpass the performance of this compound. stanford.eduzmescience.com

This exploration extends to other compounds within the same monopnictide family, which includes tantalum arsenide (TaAs), niobium arsenide (NbAs), and tantalum phosphide (TaP). emfl.eu These materials are also Weyl semimetals and provide a platform for comparative studies to understand the role of factors like spin-orbit coupling in determining their topological properties. emfl.euaps.orgarxiv.org For instance, systematic studies have shown that the separation of Weyl points and the length of the associated Fermi arcs are proportional to the strength of spin-orbit coupling, which decreases in the order of TaAs, TaP, NbAs, and NbP. aps.org

Beyond this family, other materials like cobalt monosilicide (CoSi), lanthanum aluminum germanide (LaAlGe), and Ta₃S₂ are being investigated as potential topological semimetals for interconnect applications. mdpi.comibm.com The goal is to identify materials with even better conductivity and properties tailored for specific nanoelectronic applications. zmescience.com This broader search is crucial for building a comprehensive library of materials with tunable electronic and topological characteristics.

Table 1: Comparison of Related Topological Semimetals

CompoundChemical FormulaTopological ClassificationKey Research Focus
This compoundNbPWeyl Semimetal (Type-I and Type-II) aps.orgresearchgate.netUltrathin interconnects, high magnetoresistance. sci.newselectronicdesign.com
Tantalum ArsenideTaAsWeyl Semimetal emfl.euStrong spin-orbit coupling effects, Fermi arc studies. aps.org
Niobium ArsenideNbAsWeyl Semimetal emfl.euPotential interconnect material outperforming copper. mdpi.com
Tantalum PhosphideTaPWeyl Semimetal emfl.euMagneto-optical response studies. emfl.eu
Cobalt MonosilicideCoSiChiral Semimetal ibm.comExtremely long Fermi arc surface states, computing applications. ibm.com

Scalability and Production Challenges

Despite the promising compatibility with existing processes, scaling up the production of this compound from laboratory to industrial levels presents several challenges. Historically, the synthesis of high-quality single crystals of this compound involved methods like chemical vapor transport, which are not easily scalable for mass production. acs.orgresearchgate.net

While the viability of amorphous films is a major advantage, ensuring consistent quality and uniformity over large wafers is a hurdle that must be overcome. sci.newsbaldengineering.com The deposition processes, such as sputtering or a potential atomic layer deposition (ALD) process, need to be optimized to produce films with reliable and repeatable electronic properties. baldengineering.com

The production of the raw materials themselves is another consideration. Niobium is primarily sourced from pyrochlore mineral deposits, with Brazil being the world's largest producer. wikipedia.org While not exceedingly rare, the supply chain and cost of high-purity niobium and phosphorus required for semiconductor applications must be evaluated for large-scale manufacturing. Common synthesis methods involve high-temperature solid-state reactions, such as the direct sintering of powdered niobium and phosphorus, which require significant energy input. wikipedia.org Developing more energy-efficient and cost-effective synthesis routes will be crucial for the widespread industrial adoption of this compound.

Table 2: this compound Synthesis Methods and Scalability

Synthesis MethodDescriptionAdvantagesScalability Challenges
Solid-State Reaction (Sintering)Direct reaction of powdered niobium and phosphorus at high temperatures. wikipedia.orgFundamental and straightforward for producing polycrystalline material. High energy consumption; ensuring homogeneity in large batches.
Chemical Vapor Transport (CVT)Used to grow high-quality single crystals. acs.orgresearchgate.netProduces high-purity crystals for research. acs.orgSlow growth rate; difficult to scale for mass production.
Thin Film Deposition (Sputtering)Deposition of amorphous or nanocrystalline films. Compatible with semiconductor manufacturing; lower temperature process (400°C). sci.newsAchieving uniform thickness and properties over large areas; process optimization required.

Long-Term Reliability and Performance Under Varying Conditions

A critical and largely unexplored area is the long-term reliability and performance of this compound under the diverse conditions encountered in electronic devices. Current research is focused on fabricating this compound films into narrow wires to conduct testing that will determine their effectiveness and reliability in real-world applications. zmescience.comsci.news These studies are essential to understand how the material withstands factors like thermal cycling, electrical stress, and environmental exposure over its operational lifetime.

The performance of this compound at different temperatures is a key parameter. Laboratory measurements have characterized its resistivity from cryogenic temperatures (2 K) up to room temperature (300 K). researchgate.net However, electronic devices can experience temperatures well above room temperature during operation. Therefore, comprehensive studies of its electrical and structural stability at elevated temperatures are necessary. Understanding how properties like conductivity and material structure change over time and under stress will be vital for its adoption in consumer and industrial electronics, where long-term stability is paramount. Further research is needed to investigate potential degradation mechanisms and to establish the operational limits of this compound-based components.

Q & A

Q. Methodological Answer :

  • XRD : Confirm the hexagonal β-NbP phase (space group P6₃/mmc) by matching peak positions (e.g., (101) at 2θ ≈ 34.5°) with reference patterns .
  • Transmission Electron Microscopy (TEM) : Use high-resolution TEM to verify atomic lattice alignment and detect defects (e.g., phosphorus vacancies) .
  • Raman Spectroscopy : Identify phonon modes (e.g., ~250 cm⁻¹ and ~350 cm⁻¹ peaks) to distinguish NbP from impurities like NbP₂ .

Basic Research: What are the key electronic properties of NbP, and how is its extreme magnetoresistance measured?

Methodological Answer :
NbP exhibits ultrahigh carrier mobility (>5×10⁶ cm²/V·s) and extreme magnetoresistance (XMR) (>10,000% at 2 K and 9 T) due to its topological Weyl semimetal nature . To measure XMR:

Prepare a Hall-bar device with NbP single crystals.

Apply magnetic fields (up to 9 T) perpendicular to the current direction.

Record resistivity (ρ) using a four-probe setup in a Physical Property Measurement System (PPMS).

Calculate MR as (ρ(H) – ρ(0))/ρ(0) × 100% .

Advanced Research: How does NbP’s topological Weyl semimetal behavior influence its electronic properties, and what experiments validate this?

Methodological Answer :
Weyl fermions in NbP generate linear band crossings near the Fermi level, leading to Fermi arcs and chiral anomaly-driven negative magnetoresistance. Validation methods include:

  • Angle-Resolved Photoemission Spectroscopy (ARPES) : Map Fermi surface topology to detect Weyl nodes .
  • Shubnikov–de Haas Oscillations : Analyze quantum oscillations to extract Berry phase (≈π), confirming topological protection .
  • First-Principles Calculations : Compare DFT-predicted band structures (e.g., using VASP) with experimental data .

Advanced Research: What experimental challenges arise when measuring NbP’s magnetotransport properties at high magnetic fields?

Q. Methodological Answer :

  • Sample Purity : Trace impurities (e.g., oxygen) can dominate low-temperature transport. Use glove-box-synthesized samples and inert gas encapsulation .
  • Current-Jetting Effects : Mitigate inhomogeneous current distribution by using microfabricated devices with uniform contact geometries .
  • Thermoelectric Artifacts : Apply AC measurement techniques to eliminate thermal voltages .

Advanced Research: How can contradictions in reported magnetoresistance values across studies be resolved?

Methodological Answer :
Discrepancies often stem from differences in:

  • Crystal Quality : Compare XRD full-width-at-half-maximum (FWHM) values to assess disorder .
  • Measurement Orientation : NbP’s XMR is anisotropic; ensure consistent crystallographic alignment (e.g., B || c-axis) .
  • Temperature Regimes : Low-temperature (<10 K) measurements amplify XMR, while room-temperature data may show <100% MR .

Advanced Research: What catalytic applications of NbP are being explored, and how are its surface properties modified for these roles?

Methodological Answer :
NbP’s high carrier mobility and surface reactivity make it a candidate for electrocatalysis (e.g., hydrogen evolution). Methodologies include:

  • Surface Functionalization : Deposit Pt nanoparticles via atomic layer deposition (ALD) to enhance active sites .
  • Electrochemical Testing : Use rotating disk electrode (RDE) setups in 0.5 M H₂SO₄ to measure Tafel slopes and overpotentials .

Advanced Research: How do theoretical predictions of NbP’s topological properties compare with experimental observations?

Methodological Answer :
Discrepancies arise in:

  • Weyl Node Positions : DFT may predict nodes at k-points unobservable in ARPES due to matrix element effects. Use spin-resolved ARPES to resolve spin-polarized bands .
  • Carrier Density : Hall measurements often show higher n (~10¹⁹ cm⁻³) than DFT, suggesting defect-induced doping. Counteract via post-growth annealing in phosphorus vapor .

Methodological: How can researchers reproduce NbP synthesis and characterization protocols from published studies?

Q. Methodological Answer :

  • Synthesis : Follow temperature profiles and stoichiometric ratios from peer-reviewed protocols (e.g., 48-hour annealing at 900°C for polycrystalline NbP) .
  • Data Validation : Cross-check XRD patterns with ICSD database (e.g., entry 01-073-1178) and share raw data (e.g., .xy files) in supplementary materials .

Methodological: What strategies optimize NbP’s magnetoresistance for device integration?

Q. Methodological Answer :

  • Doping : Introduce isovalent dopants (e.g., Ta for Nb) to tune carrier density without disrupting topology .
  • Heterostructures : Grow NbP on lattice-matched substrates (e.g., InP) via MBE to reduce interfacial defects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.